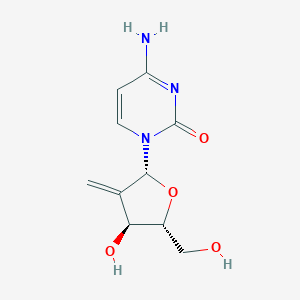

2'-Deoxy-2'-methylenecytidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119804-96-5 |

|---|---|

Molecular Formula |

C10H13N3O4 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H13N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,6,8-9,14-15H,1,4H2,(H2,11,12,16)/t6-,8+,9-/m1/s1 |

InChI Key |

PULHLIOPJXPGJN-BWVDBABLSA-N |

SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Synonyms |

1-(2-deoxy-2-methylene-erythro-pentofuranosyl)cytidine 2'-deoxy-2'-methylenecytidine 2'-deoxy-2'-methylidenecytidine 2'-methyl-2'-deoxyidenecytidine 2'-methyl-2'-deoxyidenecytidine hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Analog Derivatization Methodologies

Synthetic Pathways for 2'-Deoxy-2'-methylenecytidine

The core of DMDC synthesis lies in the formation of the exocyclic methylene (B1212753) group at the 2'-position of the sugar ring.

The Wittig reaction is a cornerstone in the synthesis of this compound. nih.govwikipedia.org This reaction involves the use of a phosphorus ylide to convert a ketone into an alkene. In the context of DMDC synthesis, a 2'-keto pyrimidine (B1678525) nucleoside serves as the starting material. nih.gov

The general mechanism involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com For DMDC, the synthesis starts from the corresponding 2'-keto pyrimidine nucleosides. nih.gov The reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) introduces the desired methylene group. wikipedia.org During this process, an intermediate betaine (B1666868) can form a 2'-phosphonium salt, which is then converted to the final 2'-deoxy-2'-methylidene nucleoside by treatment with a base like sodium hydride. nih.gov

The synthesis of DMDC begins with precursor molecules that are chemically transformed into the final product. A common starting material is a suitably protected cytidine (B196190) or uridine (B1682114) derivative. Key intermediates in the synthesis are the 2'-keto pyrimidine nucleosides. nih.gov The formation of these keto-nucleosides is a critical step, often achieved through oxidation of the 2'-hydroxyl group of a precursor nucleoside.

During the Wittig reaction, a betaine intermediate is formed. nih.gov This intermediate can then be protonated to form a 2'-phosphonium salt, which is a stable and isolable compound. nih.gov The final step to generate the 2'-methylidene group involves treatment with a base to induce elimination. nih.gov

Derivatization Strategies and Analog Development

To explore structure-activity relationships and improve the therapeutic potential of DMDC, various derivatives have been synthesized. These modifications primarily target the 5-position of the pyrimidine base and the sugar moiety.

A range of 5-substituted DMDC derivatives have been synthesized to evaluate their biological activities. nih.gov These substitutions can modulate the electronic properties and steric bulk of the nucleoside, potentially influencing its interaction with target enzymes. The synthesis of these analogs often starts from the corresponding 5-substituted uridines, which are then converted to the DMDC derivatives. nih.gov For instance, 2'-deoxy-2'-methylidene-5-fluorocytidine (B161352) has been synthesized and has demonstrated potent antileukemic activity. nih.gov

Table 1: Examples of 5-Substituted this compound Derivatives and their Precursors

| 5-Substituent | Precursor | Reference |

| Fluoro | 5-Fluorouridine | nih.gov |

| Bromo | 5-Bromouridine | researchgate.net |

| Iodo | 5-Iodouridine | researchgate.net |

| Methyl | 5-Methyluridine | researchgate.net |

| Ethyl | 5-Ethyluridine | researchgate.net |

The synthetic strategies used for DMDC have been extended to create a variety of other 2'- and 3'-methylidene-substituted nucleoside analogues. nih.govacs.org These efforts aim to explore the impact of the methylidene group's position and the nature of the nucleobase on biological activity. The synthesis of these analogs generally follows similar principles, involving the creation of a keto-nucleoside intermediate followed by a Wittig-type reaction. nih.gov

Advanced derivatization techniques have been employed to introduce further modifications to the sugar moiety of nucleosides, including the synthesis of 3'-azido and 2'-methoxy analogs.

The synthesis of 3'-azido-3'-deoxy nucleoside analogs often involves the conversion of a hydroxyl group at the 3'-position to an azido (B1232118) group. sioc-journal.cngoogle.com This can be achieved through a multi-step process starting from a suitable protected nucleoside, involving activation of the 3'-hydroxyl group followed by nucleophilic substitution with an azide (B81097) source. nih.gov For example, the synthesis of 3'-azido-3'-deoxythymidine (AZT) has been well-established and involves the conversion of D-xylose through several steps to introduce the azido group at the 3' position. google.com A similar strategy has been applied to synthesize 3'-azido-3'-deoxy-2'-O,4'-C-methylenecytidine. researchgate.netresearchgate.net

The synthesis of 2'-methoxy modified nucleoside analogs has also been reported. osti.govosti.govresearchgate.netresearchgate.net These modifications can enhance the thermal stability of nucleic acid duplexes. osti.gov The synthesis of 2'-deoxy-2'-methoxy-L-cytidine, for instance, has been achieved and its incorporation into oligonucleotides has been demonstrated. osti.govosti.govresearchgate.netresearchgate.net The synthetic route can involve the use of protecting groups and specific reagents to introduce the methoxy (B1213986) group at the 2'-position of the sugar. researchgate.netresearchgate.net

Molecular Mechanisms of Action

Cellular Uptake and Intracellular Activation

For DMDC to exert its cytotoxic effects, it must first be transported into the target cancer cell. While the precise transporters involved in the cellular uptake of DMDC are not extensively detailed in the provided information, it is established that as a nucleoside analog, it requires intracellular phosphorylation to become pharmacologically active. nih.gov

Role of Cytoplasmic Deoxycytidine Kinase (dCK) in Phosphorylation to Monophosphate

The initial and rate-limiting step in the activation of DMDC is its phosphorylation to 2'-Deoxy-2'-methylenecytidine monophosphate (DMDCMP). nih.gov This crucial conversion is catalyzed by the cytoplasmic enzyme deoxycytidine kinase (dCK). nih.govwikipedia.orgnih.gov dCK is a key enzyme in the deoxyribonucleoside salvage pathway, responsible for phosphorylating natural deoxyribonucleosides like deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.govwikipedia.org The cytotoxic effects of DMDC against leukemia cells have been shown to be dose-dependently prevented by deoxycytidine, suggesting that DMDC competes with the natural substrate for phosphorylation by dCK. nih.gov The efficiency of this phosphorylation is a critical determinant of the subsequent formation of the active triphosphate metabolite.

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Following its conversion to the monophosphate form, DMDCMP undergoes two further phosphorylation steps to yield the diphosphate (DMDC-DP) and ultimately the active triphosphate (DMDC-TP) forms. nih.gov These subsequent phosphorylations are catalyzed by other intracellular kinases. While the specific enzymes for DMDC are not explicitly named in the provided search results, in the context of other cytidine (B196190) analogs like PSI-6130, UMP-CMP kinase and nucleoside diphosphate kinase are responsible for these sequential phosphorylations. nih.gov The diphosphate form, this compound-5'-diphosphate (CH2dCDP), is a potent mechanism-based inhibitor of ribonucleotide reductase (RNR). acs.orgnih.govnih.gov The final active metabolite, the triphosphate form, is responsible for impairing DNA synthesis, leading to cancer cell death. nih.gov

Enzymatic Inactivation and Metabolic Pathways

The intracellular concentration and therapeutic efficacy of DMDC are significantly influenced by enzymatic pathways that lead to its inactivation.

Deamination of this compound to Inactive Metabolites (e.g., 2'-deoxy-2'-methylideneuridine)

A primary route of DMDC inactivation is through deamination, a process catalyzed by cytidine deaminase (CDA). researchgate.netnih.gov This enzyme converts DMDC to its corresponding uracil (B121893) derivative, 2'-deoxy-2'-methylideneuridine (DMDU). nih.gov DMDU is considered an inactive metabolite, and its formation represents a significant catabolic pathway for DMDC. nih.gov Following oral administration, DMDC is metabolized in the gut wall and liver by this deamination process. nih.gov

Influence of Cytidine Deaminase Activity on Intracellular Drug Concentration and Efficacy

The level of cytidine deaminase (CDA) activity within tumor cells plays a paradoxical yet crucial role in the efficacy of DMDC. researchgate.net While CDA is responsible for inactivating DMDC, studies have shown that tumors with higher levels of CDA are more susceptible to DMDC. nih.govresearchgate.net This is because CDA also deaminates the natural substrate of dCK, deoxycytidine (dCyd). nih.govoaepublish.com Higher CDA activity leads to lower intracellular concentrations of dCyd. nih.gov This reduction in the natural competitor for dCK allows for more efficient phosphorylation of DMDC to its active monophosphate form. nih.gov Conversely, inhibiting CDA with tetrahydrouridine (B1681287) has been shown to reduce the antiproliferative activity of DMDC. nih.govresearchgate.net

Competitive Inhibition of dCyd Kinase by Natural Deoxycytidine

The activation of DMDC by deoxycytidine kinase (dCK) is subject to competitive inhibition by the enzyme's natural substrate, deoxycytidine (dCyd). nih.gov Research has shown that the Vmax/Km for DMDC phosphorylation by dCK is 8-fold lower than that for dCyd, indicating that dCyd is a more efficient substrate for the enzyme. nih.gov Consequently, the presence of endogenous dCyd can significantly suppress the activation of DMDC to DMDCMP. nih.gov This competitive dynamic underscores the importance of the intracellular dCyd pool, which is regulated by cytidine deaminase activity, in determining the ultimate efficacy of DMDC. nih.gov

Target Enzyme Inhibition and Downstream Effects

The primary molecular target of the diphosphate form of DMDC is ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides.

This compound 5'-diphosphate (dMDCDP) has been identified as a potent mechanism-based irreversible inactivator of Escherichia coli ribonucleoside diphosphate reductase (RDPR). nih.govscispace.com This inactivation is a key component of the compound's mechanism of action. nih.govnih.govacs.orgscience.govup.pt The inactivation of ribonucleotide reductase by dMDCDP is time-dependent. researchgate.net

dMDCDP functions as a mechanism-based inhibitor, also known as a suicide inhibitor, of ribonucleotide reductase. nih.govscispace.comnih.govacs.orgscience.govup.pt This means the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. Studies have shown that dMDCDP is a more potent inhibitor of RDPR than its uridine (B1682114) analogue, 2'-deoxy-2'-methyleneuridine 5'-diphosphate. nih.govresearchgate.netresearchgate.net

The proposed mechanism for the inactivation of ribonucleotide reductase by dMDCDP involves a series of steps initiated within the enzyme's active site. nih.govscispace.comresearchgate.netresearchgate.net The process is thought to begin with the abstraction of a hydrogen atom from the 3'-position of the sugar moiety by a thiyl radical in the enzyme's active site, generating an allylic radical. nih.govscispace.comresearchgate.netresearchgate.net This allylic radical can then capture a hydrogen atom and subsequently decompose to form a highly reactive alkylating furanone species. nih.govscispace.comnih.govacs.orgscience.govup.ptresearchgate.netresearchgate.net This furanone species is then responsible for the irreversible alkylation and inactivation of the enzyme. nih.govresearchgate.net Theoretical calculations using quantum mechanics and molecular mechanics (QM/MM) have supported this mechanism, helping to elucidate the specific interactions and energy landscapes involved in the inactivation process. nih.govacs.orgup.pt

The inhibitory action of dMDCDP on ribonucleotide reductase has been compared to that of other nucleoside analogues, most notably 2'-deoxy-2',2'-difluorocytidine (gemcitabine). The diphosphate of gemcitabine (B846) (dFdCDP) is also a potent mechanism-based inhibitor of ribonucleotide reductase. nih.govnih.govsemanticscholar.org Both dMDCDP and dFdCDP act as irreversible inactivators of the E. coli RDPR. nih.govresearchgate.netresearchgate.net While both compounds target the same enzyme, differences in their chemical structures lead to distinct properties. For instance, DMDC has been shown to be highly resistant to deamination by cytidine deaminase, an enzyme that inactivates gemcitabine. researchgate.net This resistance may contribute to different antitumor activity profiles. researchgate.net The inactivation mechanisms of both dMDCDP and dFdCDP involve the generation of reactive species within the enzyme's active site. nih.gov However, the specific properties of the inactivation by these two compounds differ from other 2'-substituted 2'-deoxynucleotide inhibitors. nih.govacs.orgscience.govup.pt

| Inhibitor | Enzyme Target | Mechanism | Key Features |

| This compound 5'-diphosphate (dMDCDP) | Ribonucleotide Reductase | Mechanism-based irreversible inactivation | Forms an alkylating furanone species. nih.govscispace.comnih.govacs.orgscience.govup.ptresearchgate.netresearchgate.net More potent than its uridine analogue. nih.govresearchgate.netresearchgate.net |

| 2'-deoxy-2',2'-difluorocytidine 5'-diphosphate (dFdCDP) | Ribonucleotide Reductase | Mechanism-based irreversible inactivation | Also functions as a suicide inhibitor. nih.gov The parent drug, gemcitabine, is susceptible to deamination. researchgate.net |

Impairment of DNA Synthesis by Triphosphate Form

Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate (dMDCTP), the compound directly affects DNA synthesis. nih.gov The cytotoxic effects of DMDC are attributed to the impairment of this fundamental cellular process. nih.gov

Potential Interactions with DNA Polymerases

The triphosphate metabolite of DMDC, dMDCTP, is a potential substrate for DNA polymerases. The incorporation of such modified nucleotides into a growing DNA strand can interfere with the normal function of these enzymes. While detailed kinetic studies specifically on dMDCTP and various DNA polymerases are not extensively reported in the provided context, the general principle is that DNA polymerases can interact with modified deoxynucleoside triphosphates. d-nb.infonih.govmdpi.com The efficiency of incorporation and the subsequent effect on DNA synthesis can depend on the specific DNA polymerase and the structure of the nucleotide analogue. nih.govmdpi.com For example, studies with other modified deoxynucleoside triphosphates have shown that modifications at the sugar moiety can influence the interaction with the DNA polymerase's nucleotide binding pocket. d-nb.info

Preclinical Efficacy and Biological Activity Spectrum

Anticancer Activity in In Vitro Cell Line Models

DMDC has shown potent anticancer activity against several leukemia and sarcoma cell lines in laboratory studies. nih.gov

DMDC has demonstrated significant cytotoxic effects against murine leukemia cell lines. nih.gov Specifically, it has been tested against L1210 and P388 leukemia cells, showing potent activity. nih.govnih.gov While effective, its potency against these murine leukemias was not found to be greater than the established chemotherapeutic agent ara-C. nih.gov Repeated treatments with DMDC were observed to be more effective than a single administration against P388 murine leukemia. nih.gov

Table 1: In Vitro Efficacy of 2'-Deoxy-2'-methylenecytidine Against Murine Leukemia Cell Lines

| Cell Line | ED50 (µM) |

| L1210 | 0.3 |

| P388 | 0.4 |

ED50 represents the concentration of the drug that inhibits the growth of 50% of the cells. Source: nih.gov

The compound has shown particularly high antitumor effects on human leukemic cells, such as the T-cell acute lymphoblastic leukemia (T-ALL) cell line CCRF-CEM. researchgate.netnih.gov

Table 2: In Vitro Efficacy of this compound Against Human Lymphoblastic Leukemia Cell Line

| Cell Line | ED50 (µM) |

| CCRF-CEM | 0.03 |

ED50 represents the concentration of the drug that inhibits the growth of 50% of the cells. Source: nih.gov

In addition to leukemias, DMDC has been evaluated against other tumor types, including Sarcoma 180. nih.gov

Table 3: In Vitro Efficacy of this compound Against Sarcoma 180

| Cell Line | ED50 (µM) |

| Sarcoma 180 | 1.5 |

ED50 represents the concentration of the drug that inhibits the growth of 50% of the cells. Source: nih.gov

The effectiveness of DMDC is closely linked to the levels of cytidine (B196190) deaminase (CDA) in tumor cells. nih.gov DMDC exhibits high efficacy in tumors with higher levels of CDA, while its activity is only slight in tumors with lower enzyme levels. researchgate.netnih.gov This is because CDA is essential for the activation of DMDC. nih.gov In contrast, the activity of another deoxycytidine analog, gemcitabine (B846), is reduced by high levels of CDA. nih.gov

Studies have shown that inhibiting CDA with tetrahydrouridine (B1681287) reduces the antiproliferative activity of DMDC. researchgate.netnih.gov Conversely, tumor cells genetically modified to overexpress human CDA become more susceptible to DMDC. researchgate.netnih.gov The natural substrate of CDA, deoxycytidine (dCyd), can suppress the antiproliferative activity of DMDC, likely by competing for activation by deoxycytidine kinase. nih.gov Therefore, higher levels of CDA in tumors may lead to lower intracellular concentrations of dCyd, allowing for more efficient activation of DMDC. nih.gov This suggests that measuring CDA activity in tumor tissues could potentially predict the efficacy of DMDC treatment. nih.gov

Interestingly, DMDC itself is highly resistant to deamination by CDA, which is a mechanism that inactivates many other dCyd analogs. researchgate.net It has a significantly lower binding affinity for CDA compared to ara-C, suggesting greater resistance to this inactivation pathway. nih.gov

Anticancer Activity in In Vivo Murine Models

The antitumor activity of DMDC has also been confirmed in animal studies.

DMDC has been shown to be active against murine L1210 leukemia in mice. nih.gov When administered to mice with L1210 leukemia, DMDC demonstrated better anticancer activity than ara-C, resulting in higher T/C (treated vs. control) values and some long-term survivors. nih.gov

Investigation of Activity in Other Murine Tumor Models

This compound (DMDC) has demonstrated notable antitumor activity across a range of murine tumor models and human tumor xenografts. nih.gov Its efficacy has been compared with the established chemotherapeutic agent 1-β-D-arabinofuranosylcytosine (ara-C).

Research indicates that DMDC is effective against several murine cancers. nih.gov Interestingly, it has shown significant activity in tumor models that are less sensitive or even resistant to ara-C. nih.gov These include Colon 26 murine carcinoma and M5076 murine reticulum cell sarcoma. nih.gov While not necessarily more potent than ara-C against murine leukemias like P388 and L1210, DMDC's effectiveness against these ara-C-refractory nonleukemic tumors suggests a promising therapeutic potential. nih.gov In studies involving murine L1210 leukemia, DMDC was active in mice. nih.gov The cytotoxic effects of DMDC in L1210 leukemia cells were dose-dependently inhibited by deoxycytidine, which suggests that its antitumor activity likely requires phosphorylation by deoxycytidine kinase, similar to ara-C. nih.gov

The compound was also tested against human tumor xenografts, showing efficacy against LX-1 human lung cancer and SK-Mel-28 human melanoma models. nih.gov

Table 1: Efficacy of this compound in Various Tumor Models

| Tumor Model | Type | Efficacy Noted |

|---|---|---|

| P388 Leukemia | Murine Leukemia | Effective, especially with repeated treatments nih.gov |

| L1210 Leukemia | Murine Leukemia | Active nih.gov |

| Colon 26 | Murine Carcinoma | Effective, a model less sensitive to ara-C nih.gov |

| M5076 | Murine Reticulum Cell Sarcoma | Effective, a model less sensitive to ara-C nih.gov |

| LX-1 | Human Lung Cancer Xenograft | Effective nih.gov |

| SK-Mel-28 | Human Melanoma Xenograft | Effective nih.gov |

Radiosensitizing Potentials with Related Nucleoside Analogues

The potential of nucleoside analogues to act as radiosensitizers—agents that make tumor cells more susceptible to radiation therapy—is a significant area of cancer research. nih.gov While direct studies on the radiosensitizing properties of this compound are not extensively detailed in the provided context, the mechanisms of closely related analogues provide a strong basis for its potential in this area.

Nucleoside analogues such as gemcitabine (2',2'-difluoro-2'-deoxycytidine) and (E)-2'-Deoxy-2'-(fluoromethylene)cytidine (FMdC) are known inhibitors of ribonucleotide reductase. medicaljournalssweden.seacs.org This inhibition disrupts the synthesis of deoxynucleotide triphosphates (dNTPs), which are essential for DNA synthesis and repair. medicaljournalssweden.se Perturbations in the cellular dNTP pool have been shown to result in significant radiation sensitization. medicaljournalssweden.se These analogues can act as prodrugs, becoming active after intracellular phosphorylation, and their triphosphate forms can inhibit enzymes crucial for DNA synthesis. nih.gov

The mechanisms supporting their use as radiosensitizers include:

Inhibition of DNA Repair: By limiting the availability of necessary precursors, these analogues can increase the amount of residual DNA damage after irradiation. nih.gov

Targeting S-phase Cells: As DNA synthesis inhibitors, they specifically affect cells in the S-phase of the cell cycle, which can help overcome the repopulation of tumor cells during fractionated radiotherapy. nih.gov

Inducing Apoptosis: The DNA damage caused by irradiation could create sites for the incorporation of these drugs, potentially triggering programmed cell death (apoptosis) in cells even outside of the S-phase. nih.gov

Given that this compound is also a deoxycytidine analogue that inhibits DNA synthesis, it is plausible that it shares these radiosensitizing mechanisms. nih.gov

Table 2: Related Nucleoside Analogues and Their Radiosensitizing Mechanisms

| Nucleoside Analogue | Known Mechanism of Radiosensitization |

|---|---|

| Gemcitabine | Inhibition of ribonucleotide reductase, dNTP pool perturbation, S-phase targeting nih.govmedicaljournalssweden.sejle.com |

| (E)-2'-Deoxy-2'-(fluoromethylene)cytidine (FMdC) | Inhibition of ribonucleotide reductase, dNTP pool perturbation, effective in human xenograft models with radiation medicaljournalssweden.seuliege.be |

| Cytarabine (B982) (ara-C) | DNA synthesis inhibitor, incorporated into DNA frontiersin.orgfrontiersin.org |

Antiviral Activity in In Vitro Cell Culture Models

In addition to its anticancer properties, this compound has been evaluated for its potential as an antiviral agent.

Activity Against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

Research has confirmed the antiviral activity of this compound in cell culture models against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). nih.gov In a study evaluating a series of 2'- and 3'-methylidene-substituted nucleoside analogues, this compound was identified among the compounds possessing anti-HSV-1 and anti-HSV-2 activity. nih.gov This finding positions it as a compound of interest for the development of antiherpetic therapies.

Broader Spectrum Antiviral Investigations in Relevant Cell Lines

The investigation into the antiviral properties of this compound extends to considerations of a broader spectrum of activity. While specific data on its efficacy against a wide range of other viruses is not detailed, the activity of related nucleoside analogues suggests a potential for broader applications. nih.gov

For instance, other deoxycytidine analogues have demonstrated a wide range of antiviral effects. Gemcitabine is reported to inhibit various DNA and RNA viruses, including influenza virus and Zika virus. mdpi.com Cytarabine (ara-C), another well-known analogue, has also shown broad-spectrum activity against DNA viruses in vitro. frontiersin.orgfrontiersin.org These compounds often work by inhibiting viral DNA or RNA synthesis. The demonstrated activity of this compound against DNA-based herpes viruses suggests that further investigations into its efficacy against other viruses in relevant cell lines are warranted. nih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Determinants for Biological Activity of 2'-Deoxy-2'-methylenecytidine

The potent anticancer activity of this compound is not attributed to a single molecular feature but rather a combination of crucial structural elements. The presence of the exocyclic methylene (B1212753) group at the 2'-position of the deoxyribose sugar is a paramount determinant of its biological action. This modification confers unique conformational properties to the sugar ring, influencing its interaction with key cellular enzymes.

For its cytotoxic effects to be exerted, DMDC must first be activated through phosphorylation by deoxycytidine kinase (dCK) nih.gov. This enzymatic conversion to its monophosphate, and subsequently to its diphosphate (B83284) and triphosphate forms, is an absolute prerequisite for its therapeutic activity. The 2'-methylene group plays a critical role in how the molecule is recognized and processed by dCK and subsequent kinases.

The cytosine base itself is another critical component. It directs the analogue to be recognized by enzymes involved in cytidine (B196190) metabolism, such as dCK. The amino group at the 4-position of the cytosine ring is also essential for its biological activity, as it is involved in the base pairing within the DNA structure.

Impact of Ribose and Base Moiety Substitutions on Potency and Selectivity

Modifications to both the ribose sugar and the cytosine base of this compound have been explored to understand their impact on the compound's potency and selectivity. These studies have revealed that even minor chemical alterations can lead to significant changes in biological activity.

One of the most notable modifications to the base moiety is the introduction of a fluorine atom at the 5-position, resulting in 2'-Deoxy-2'-methylene-5-fluorocytidine. This substitution has been shown to yield a compound with potent anticancer activity, comparable to or in some cases exceeding that of the parent DMDC nih.gov. For instance, in studies against murine L1210 and P388 leukemias, 2'-Deoxy-2'-methylene-5-fluorocytidine demonstrated significant cytotoxic effects nih.gov. A key advantage of both DMDC and its 5-fluoro analogue is their increased resistance to deamination by cytidine deaminase, an enzyme that rapidly inactivates other cytidine analogues like ara-C nih.gov. This increased metabolic stability contributes to their enhanced therapeutic profiles.

Substitutions at the 2'-position of the ribose sugar have a profound effect on the molecule's activity. The exocyclic methylene group (=CH₂) is a key feature, and its replacement with other groups significantly alters the biological profile. For example, the presence of two fluorine atoms at the 2'-position, as seen in gemcitabine (B846), results in a different spectrum of activity and mechanism of action. While both DMDC and gemcitabine are potent anticancer agents, the nature of the 2'-substituent dictates their precise interactions with cellular targets. The planarity and electron distribution of the 2'-methylene group in DMDC are thought to be critical for its specific inhibitory actions.

Comparative SAR Analysis with Other Cytidine and Uracil (B121893) Nucleoside Analogues

The structure-activity relationship of this compound becomes clearer when compared with other clinically important cytidine and uracil nucleoside analogues.

Comparison with Cytarabine (B982) (ara-C): Cytarabine, or ara-C, is a well-established anticancer agent that differs from deoxycytidine by the presence of a hydroxyl group in the trans position at the 2'-carbon of the sugar ring. While both DMDC and ara-C require phosphorylation for their activity and are incorporated into DNA, DMDC exhibits a broader spectrum of activity against solid tumors and is significantly more resistant to deamination nih.gov. This highlights the critical role of the 2'-methylene group in conferring metabolic stability and potentially altering the mechanism of action at the level of DNA synthesis.

Comparison with Gemcitabine (dFdC): Gemcitabine possesses two fluorine atoms at the 2'-position of the deoxyribose ring. This difluoro substitution leads to a different conformational preference of the sugar ring compared to the 2'-methylene group in DMDC. Both compounds are potent inhibitors of DNA synthesis. However, the distinct 2'-substituents influence their interaction with ribonucleotide reductase and their ability to be incorporated into DNA and terminate chain elongation. The SAR comparison underscores that the nature of the substituent at the 2'-position is a major determinant of the specific anticancer profile of a cytidine analogue.

Comparison with 2'-Deoxy-2'-methyleneuridine Analogues: The corresponding uracil analogue, 2'-Deoxy-2'-methyleneuridine, has also been synthesized and evaluated. Generally, the cytidine analogues in this series, such as DMDC, exhibit more potent anticancer activity than their uracil counterparts. This suggests that the cytosine base is preferred for recognition by the key activating enzyme, deoxycytidine kinase, and for subsequent incorporation into DNA to elicit a cytotoxic response.

The following table summarizes the anticancer activity of this compound and its 5-fluoro analogue against various leukemia cell lines, providing a clear comparison of their potency.

| Compound | L1210 (ED₅₀ µM) | P388 (ED₅₀ µM) | Sarcoma 180 (ED₅₀ µM) | CCRF-CEM (ED₅₀ µM) |

| This compound | 0.3 | 0.4 | 1.5 | 0.03 |

| 2'-Deoxy-2'-methylene-5-fluorocytidine | 1.2 | 0.6 | 1.5 | 0.05 |

| Data sourced from a study on the synthesis and anticancer activities of methylidene-substituted nucleoside analogues nih.gov. |

This comparative analysis of the structure-activity relationships of DMDC and other nucleoside analogues provides valuable insights into the rational design of more effective and selective anticancer agents. The unique 2'-methylene modification in DMDC is a key feature that distinguishes it from other analogues and is central to its potent biological activity.

Future Directions in 2 Deoxy 2 Methylenecytidine Research

Exploration of Novel Derivatization Strategies for Enhanced Potency and Target Specificity

The chemical structure of 2'-Deoxy-2'-methylenecytidine offers multiple sites for modification to enhance its pharmacological properties. Future research will likely focus on synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic profiles.

Key Areas for Derivatization:

Sugar Moiety Modifications: Alterations at the 2'-position of the deoxyribose sugar have been a successful strategy for other nucleoside analogues. iu.edu For DMDC, introducing different substituents could influence its interaction with key enzymes like deoxycytidine kinase, which is crucial for its activation, or with DNA polymerases. nih.gov

Nucleobase Modifications: Modifications to the cytosine base can affect the compound's metabolic stability and its incorporation into DNA. For instance, creating C-glycoside analogues could enhance chemical stability. nih.gov

Prodrug Approaches: Designing prodrugs of DMDC could improve its oral bioavailability, which is currently limited by first-pass metabolism. nih.gov Lipophilic prodrugs, for example, can enhance membrane permeability and cellular uptake.

These derivatization strategies aim to create analogues with a wider therapeutic window and improved activity against a broader range of cancers. The synthesis of phosphoramidite (B1245037) derivatives of related compounds, such as 2'-deoxy-2'-C-α-methylcytidine, provides a methodological basis for creating new DMDC analogues for further study. researchgate.net

Investigation of this compound in Combination with Other Molecularly Targeted Agents

Combination therapy is a cornerstone of modern oncology, aiming to achieve synergistic effects, reduce toxicity, and overcome drug resistance. nih.gov Investigating DMDC in combination with other molecularly targeted agents is a promising avenue for future research. Given that DMDC has shown efficacy in tumors less sensitive to the related analogue cytarabine (B982) (ara-C), it presents a unique opportunity for novel combination strategies. nih.gov

Potential Combination Strategies:

Epigenetic Modulators: Combining DMDC with DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine, or histone deacetylase (HDAC) inhibitors could have synergistic effects. researchgate.netdrugdiscoverytrends.commdlinx.com Epigenetic drugs can alter the tumor microenvironment, potentially making cancer cells more susceptible to DMDC's cytotoxic effects. mdlinx.com

Immune Checkpoint Inhibitors: The use of checkpoint inhibitors that target molecules like PD-1/PD-L1 and CTLA-4 could be combined with DMDC. nih.gov Chemotherapy-induced cell death can release tumor antigens, priming the immune system for a more robust response when combined with immunotherapy.

Targeted Kinase Inhibitors: For specific cancer types with known driver mutations, combining DMDC with targeted kinase inhibitors could be highly effective. This dual-pronged approach would simultaneously target DNA replication and critical signaling pathways essential for tumor survival. mdpi.com

The rationale for these combinations is based on targeting different cellular vulnerabilities, which can lead to enhanced tumor cell killing and a lower likelihood of resistance development. mdpi.com

Table 1: Potential Combination Therapies with this compound

| Combination Agent Class | Example Agent | Rationale for Combination | Potential Effect |

|---|---|---|---|

| Epigenetic Modulators | 5-aza-2'-deoxycytidine (Decitabine) | Synergistic targeting of DNA synthesis and epigenetic regulation. | Enhanced antitumor activity. researchgate.net |

| Immune Checkpoint Inhibitors | Pembrolizumab (Anti-PD-1) | Chemotherapy-induced antigen release enhancing immune response. | Improved tumor recognition and clearance by the immune system. nih.gov |

| PARP Inhibitors | Olaparib | Targeting DNA damage response pathways. | Synergistic cell killing in cancers with specific DNA repair defects. mdpi.com |

| Tyrosine Kinase Inhibitors | Gefitinib (EGFR inhibitor) | Dual attack on DNA replication and cancer cell signaling pathways. | Increased efficacy in EGFR-mutated cancers. nih.gov |

Advanced Computational Design of New Analogues with Tailored Activities

In silico methods are revolutionizing drug discovery by enabling the rational design of new molecules with specific desired properties. researchgate.netnih.gov Advanced computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to design novel DMDC analogues with tailored activities. nih.govmdpi.com

Computational Approaches:

Structure-Based Drug Design: By modeling the interaction of DMDC and its potential derivatives with the active sites of target proteins (e.g., ribonucleotide reductase, DNA polymerase), researchers can predict which modifications will enhance binding affinity and inhibitory activity. nih.govresearchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can identify the key physicochemical properties of DMDC that are essential for its biological activity. This information can then be used to guide the synthesis of new analogues with improved potency.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic properties, saving time and resources. mdpi.com

These computational strategies will accelerate the discovery of next-generation DMDC analogues with optimized efficacy and a reduced potential for off-target effects.

Research into Resistance Mechanisms and Strategies for Overcoming Them

The development of drug resistance is a major obstacle in cancer chemotherapy. Understanding the mechanisms by which cancer cells become resistant to DMDC is crucial for developing strategies to overcome it. Like other deoxycytidine analogues, the activation of DMDC likely requires phosphorylation by deoxycytidine kinase (dCK). nih.gov

Potential Resistance Mechanisms:

Altered Drug Metabolism: Decreased activity of dCK would lead to reduced phosphorylation of DMDC to its active triphosphate form, thereby conferring resistance. nih.gov Conversely, increased activity of deaminases that convert DMDC to its inactive uridine (B1682114) analogue could also be a resistance mechanism. nih.gov

Changes in Drug Targets: Mutations in ribonucleotide reductase or DNA polymerases could alter their sensitivity to the active form of DMDC.

Enhanced DNA Repair: Upregulation of DNA repair pathways could allow cancer cells to more effectively repair the DNA damage caused by the incorporation of DMDC.

Strategies to Overcome Resistance:

Combination Therapies: As discussed previously, using DMDC in combination with drugs that have different mechanisms of action is a key strategy to prevent and overcome resistance. mdpi.com

Targeting Resistance Pathways: Developing agents that specifically inhibit the proteins or pathways involved in resistance (e.g., inhibitors of specific DNA repair enzymes) could re-sensitize resistant tumors to DMDC.

The observation that DMDC is effective against some tumors that are refractory to ara-C suggests that it may already circumvent certain resistance mechanisms, a characteristic that warrants further investigation. nih.gov

Development of Novel Delivery Systems for Enhanced Cellular Uptake

Improving the delivery of DMDC to tumor cells can enhance its efficacy while potentially reducing systemic toxicity. The development of novel drug delivery systems is a key area of future research.

Advanced Delivery Systems:

Liposomal Formulations: Encapsulating DMDC in liposomes can protect it from premature degradation and metabolism in the bloodstream, leading to a longer circulation half-life and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.govsemanticscholar.orgmdpi.com The composition of the liposomes can be tailored to optimize drug release and stability. nih.gov

Nanoparticle-Based Carriers: Polymeric nanoparticles, such as those made from PLGA, can be used to encapsulate DMDC. mdpi.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve selective delivery to cancer cells, thereby increasing the therapeutic index. nih.govencyclopedia.pubnih.gov

Dendritic Cell-Based Systems: For immunotherapy applications, nanoparticles carrying DMDC could be designed to target dendritic cells, which are potent antigen-presenting cells. georgiasouthern.edu This could enhance the immunogenic cell death induced by DMDC and stimulate a more powerful anti-tumor immune response.

These advanced delivery systems hold the promise of optimizing the therapeutic potential of DMDC by ensuring that a higher concentration of the active drug reaches the tumor site.

Table 2: Comparison of Novel Drug Delivery Systems for this compound

| Delivery System | Composition | Potential Advantages |

|---|---|---|

| Liposomes | Phospholipid bilayers (e.g., DSPC, cholesterol) | Improved stability, prolonged circulation, passive tumor targeting (EPR effect). nih.govsemanticscholar.org |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Controlled drug release, potential for surface modification for active targeting. mdpi.com |

| Dendritic Cell-Targeted Nanoparticles | Nanoparticles with surface ligands for DC receptors (e.g., CD11c) | Enhanced delivery to antigen-presenting cells, potential for synergistic effects with immunotherapy. nih.govgeorgiasouthern.edu |

Q & A

Q. What is the molecular mechanism by which 2'-Deoxy-2'-methylenecytidine inhibits ribonucleotide reductase (RNR) in cancer therapy?

MdCyd acts as a mechanism-based inhibitor of RNR, a key enzyme in DNA synthesis. Its 5'-diphosphate derivative (MdCDP) irreversibly inactivates RNR by forming a reactive intermediate. During catalysis, RNR abstracts the H3' hydrogen from MdCDP, generating an allylic radical that decomposes into a furanone species capable of alkylating the enzyme’s active site . This inactivation disrupts dNTP synthesis, leading to DNA replication stress and apoptosis in cancer cells. Methodologically, studies employ E. coli RNR as a model system, using kinetic assays and isotope labeling to track radical intermediates .

Q. How do researchers experimentally validate the inhibitory potency of MdCyd derivatives against RNR?

Inhibition assays involve incubating purified RNR (e.g., from E. coli or mammalian sources) with MdCDP or its analogs under anaerobic conditions. Activity is monitored via spectrophotometric measurement of CDP reduction to dCDP. Inactivation rates (kinact/KI values) are calculated to compare potency. Radiolabeled MdCDP (³H or ¹⁴C) can track covalent adduct formation, while mass spectrometry identifies modified enzyme residues .

Q. What safety protocols are critical when handling MdCyd in laboratory settings?

MdCyd requires standard chemical handling precautions:

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Avoid release into waterways; spills should be mechanically collected and disposed as hazardous waste .

- No specific respiratory protection is needed for low exposure, but prolonged handling necessitates air-filtering masks .

Advanced Research Questions

Q. How do structural modifications at the 2' position of MdCyd influence its interaction with RNR and therapeutic efficacy?

The 2'-methylene group in MdCyd enhances RNR affinity by stabilizing the transition state during radical formation. Comparative studies with 2'-fluoro analogs (e.g., gemcitabine) reveal that bulkier substituents at C2' reduce enzymatic processing but increase inactivation efficiency. For example, MdCDP exhibits a kinact/KI of 1,300 M⁻¹s⁻¹ for E. coli RNR, outperforming uridine analogs . Computational docking and X-ray crystallography of RNR-MdCDP complexes can further elucidate steric and electronic effects .

Q. What experimental strategies address discrepancies in MdCyd activity across prokaryotic vs. mammalian RNR models?

While MdCDP effectively inhibits E. coli RNR, mammalian RNR isoforms (e.g., human RRM1/RRM2) may show reduced sensitivity due to structural variations. To reconcile

Q. Can MdCyd synergize with nucleotide analogs like gemcitabine to overcome chemoresistance in pancreatic cancer?

Preclinical studies suggest combining MdCyd with gemcitabine (dFdCyd) may bypass resistance mechanisms, such as deoxycytidine kinase deficiency. MdCyd targets RNR, while gemcitabine incorporates into DNA/RNA. Co-administration in pancreatic cancer models (e.g., PANC-1 cells) reduces dCTP pools and enhances apoptosis. Dose-response matrices and Chou-Talalay synergy indices are used to quantify interactions .

Q. How does MdCyd’s mechanism differ from other C2'-modified cytidine analogs in destabilizing nucleic acid structures?

Unlike 2'-fluoro or 2'-O-methyl modifications that stabilize RNA duplexes, MdCyd’s methylene group disrupts sugar puckering, reducing base-pairing fidelity. Nuclear magnetic resonance (NMR) studies show MdCyd incorporation into DNA induces helical distortions, impairing replication fork progression. Electrophoretic mobility shift assays (EMSAs) further reveal weakened polymerase binding .

Methodological Considerations

3.1 Key parameters for designing in vivo efficacy studies with MdCyd:

- Dosing schedule: Optimize based on plasma half-life (e.g., q3d injections in murine xenografts) .

- Biomarkers: Monitor RNR activity (CDP → dCDP conversion in tumor lysates) and dNTP levels via LC-MS .

- Toxicity endpoints: Assess bone marrow suppression (complete blood counts) and gastrointestinal toxicity .

3.2 Analytical techniques for quantifying MdCyd metabolites in biological samples:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.